

cevipabulin induces abnormal tubulin protofilaments

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Compound Focus: Cevipabulin

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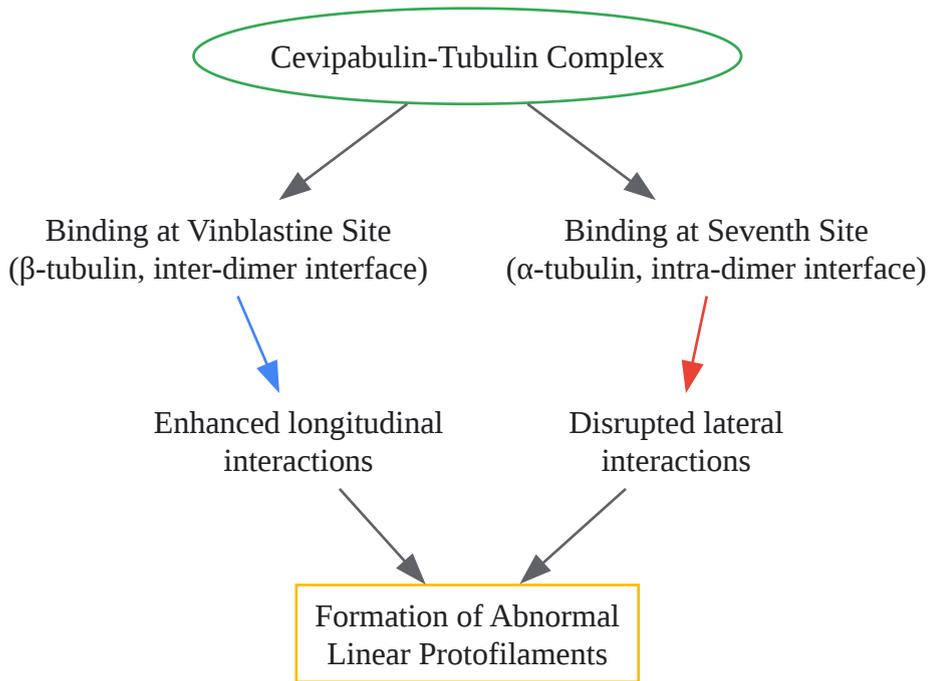
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Mechanism of Action: Dual-Site Binding

Cevipabulin's unique activity stems from its binding to two spatially independent sites on tubulin, as revealed by X-ray crystallography [1]. The table below summarizes the roles of these two binding sites:

Binding Site	Location	Functional Consequence	Induced Morphology
Vinblastine Site [2] [1]	Inter-dimer interface between β 1- and α 2-tubulin [1]	Acts as a microtubule stabilization agent (MSA) : enhances longitudinal interactions between tubulin dimers [2].	Formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [2].
The Seventh Site [2] [1]	A novel site on α -tubulin, at the intra-dimer interface between α 2- and β 2-tubulin [1]	Acts as a microtubule destabilization agent (MDA) : pushes the α T5 loop outward, making the non-exchangeable GTP exchangeable, which destabilizes tubulin and leads to proteasomal degradation [2] [1].	Prevents the adoption of a straight conformation and disrupts lateral interactions between protofilaments [2].

The following diagram illustrates the proposed mechanism by which simultaneous binding at these two sites leads to the formation of abnormal linear protofilaments:



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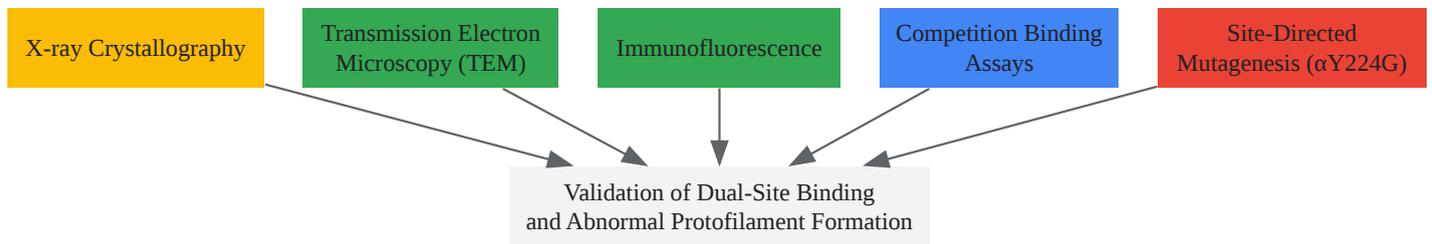
*Proposed mechanism for **cevipabulin**-induced abnormal protofilaments.*

Key Experimental Evidence and Protocols

The discovery of **cevipabulin**'s unique mechanism was supported by several critical experiments.

Experimental Workflow for Mechanism Validation

The overall process to validate this mechanism involved multiple experimental techniques, as shown below:



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Experimental workflow for validating **cevipabulin**'s mechanism of action.

Detailed Methodologies

• Crystallography for Binding Site Identification [1]

- **Protocol:** Tubulin was crystallized in a complex with the stathmin-like protein RB3 and tubulin tyrosine ligase (T2R-TTL). Crystals were then soaked with **cevipabulin**.
- **Data Collection:** The crystal structure of the **cevipabulin**-tubulin complex was determined to a resolution of **2.6 Å**.
- **Analysis:** The Fobs/Fcalc difference electron density map was analyzed, which unambiguously revealed two **cevipabulin** molecules bound to the vinblastine site and the novel seventh site.

• Visualizing Abnormal Structures [2]

- **Immunofluorescence:** Treated cells were fixed and stained with anti-tubulin antibodies to visualize the morphology of cellular microtubules and aggregates using fluorescence microscopy.
- **Transmission Electron Microscopy (TEM):** This technique was used to directly observe the formation of **linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates** in vitro, providing visual confirmation of the abnormal polymerization.

• Functional Validation Experiments [2]

- **Competition Binding Assays:** These assays confirmed that binding to both sites is necessary for the unique morphological effect.
- **Site-Directed Mutagenesis:** A specific mutation in α -tubulin (α Y224G), which is located at the seventh site, was generated. Experiments with this mutant proved that binding to the seventh site is essential for inducing the abnormal protofilament polymerization.

Quantitative Biological Data

Cevipabulin exhibits potent cellular activity, as summarized in the table below:

Assay Type	Cell Line / Context	Result / IC ₅₀ Value	Experimental Detail / Note
In Vitro Cytotoxicity [3]	Various human tumor cell lines (e.g., ovarian, breast, prostate)	18 - 40 nM	72-hour exposure
In Vitro Cytotoxicity [3]	HeLa (human cervical adenocarcinoma)	40 nM	72-hour exposure
In Vivo Antitumor Activity [3]	Mice with LoVo human colon adenocarcinoma xenografts	Dose-dependent tumor growth inhibition	15-20 mg/kg, administered intravenously every 4 days for 4 cycles.
In Vivo Administration [3]	Mice with U87-MG human glioblastoma xenografts	Active by both intravenous (i.v.) and oral (p.o.) routes	25 mg/kg

Research Significance and Future Directions

Cevipabulin induces a previously undefined tubulin morphology through the interactive cellular effect of its dual-site binding [2]. This mechanism provides deep insight into tubulin dynamic instability.

- **Overcoming Resistance:** Since most clinical tubulin inhibitors target β -tubulin, overexpression of specific β -tubulin isoforms is a common resistance mechanism [1]. The discovery of a novel and "druggable" site on α -tubulin opens a promising avenue for developing a new generation of antimicrotubule agents that could potentially overcome this resistance [1].
- **Tubulin Degraders:** The binding at the seventh site is responsible for **cevipabulin**'s ability to induce **proteasome-dependent tubulin degradation** [1]. This positions tubulin degraders targeting this site as a novel strategic approach in anticancer drug development.

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